2-Cyclopropylpropanimidamide hydrochloride
Overview
Description
2-Cyclopropylpropanimidamide hydrochloride is an organic compound with the chemical formula C₆H₁₃ClN₂. It is a hydrochloride salt of 2-cyclopropylpropanimidamide and is known for its applications in various scientific fields. The compound is typically found as a powder and is stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylpropanimidamide hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with a suitable precursor under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often packaged under argon or vacuum to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum as a catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction may produce cyclopropylamine .
Scientific Research Applications
2-Cyclopropylpropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-cyclopropylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A precursor in the synthesis of 2-cyclopropylpropanimidamide hydrochloride.
Cyclopropylcarboxylic acid: A product of the oxidation of this compound.
Cyclopropylmethanol: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides stability and reactivity that are advantageous in various applications .
Properties
IUPAC Name |
2-cyclopropylpropanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPYNTUVLNRURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-47-3 | |
Record name | Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.